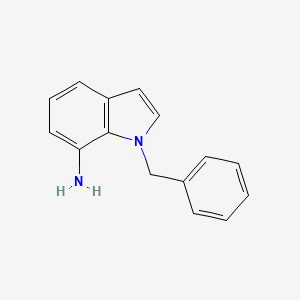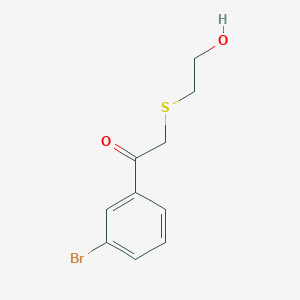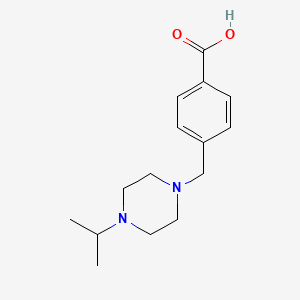
4-((4-Isopropylpiperazin-1-yl)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid is an organic compound that features a benzoic acid moiety linked to a piperazine ring substituted with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with an isopropyl group. This can be achieved by reacting piperazine with isopropyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Benzoic Acid Moiety: The isopropyl-substituted piperazine is then reacted with 4-(chloromethyl)benzoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylate salts.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors. This interaction can influence various biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
- 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acid
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
4-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the isopropyl group on the piperazine ring can enhance its lipophilicity and receptor binding affinity, making it a valuable scaffold in drug design.
Propiedades
Fórmula molecular |
C15H22N2O2 |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
4-[(4-propan-2-ylpiperazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)17-9-7-16(8-10-17)11-13-3-5-14(6-4-13)15(18)19/h3-6,12H,7-11H2,1-2H3,(H,18,19) |
Clave InChI |
MPAIATSKHQZVQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid](/img/structure/B13633708.png)
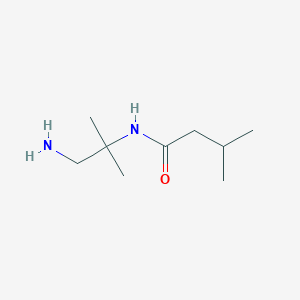

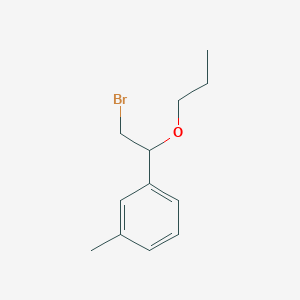
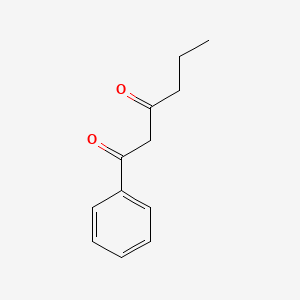
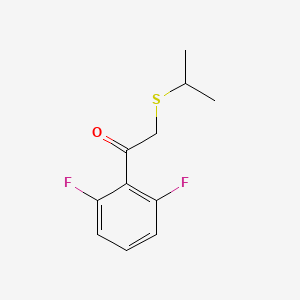
![1-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B13633740.png)
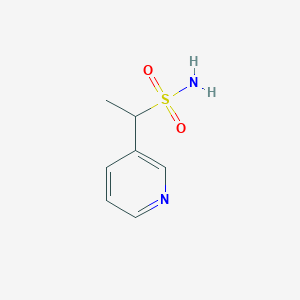

![3-amino-1-[2-(cyclopropyloxy)ethyl]-2(1H)-Pyridinone](/img/structure/B13633759.png)
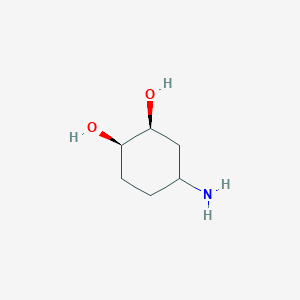
![6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B13633775.png)
